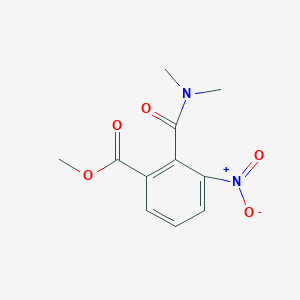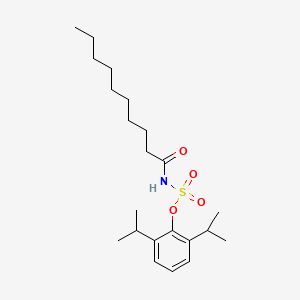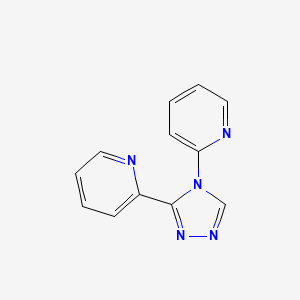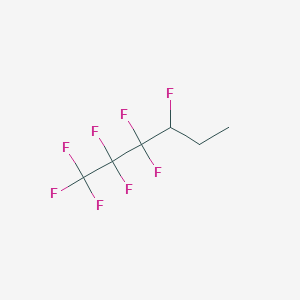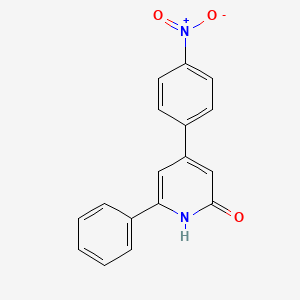
2(1H)-Pyridinone, 4-(4-nitrophenyl)-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 4-(4-nitrophenyl)-6-phenyl- is a heterocyclic organic compound characterized by a pyridinone ring substituted with a nitrophenyl and a phenyl group
Preparation Methods
The synthesis of 2(1H)-Pyridinone, 4-(4-nitrophenyl)-6-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the nitration of phenol to produce 4-nitrophenol, which is then subjected to further reactions to introduce the pyridinone and phenyl groups . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
2(1H)-Pyridinone, 4-(4-nitrophenyl)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic reduction, such as using palladium on carbon (Pd/C) with hydrogen gas, can convert the nitro group to an amino group.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
2(1H)-Pyridinone, 4-(4-nitrophenyl)-6-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2(1H)-Pyridinone, 4-(4-nitrophenyl)-6-phenyl- exerts its effects involves interactions with specific molecular targets. For instance, the nitrophenyl group can participate in electron transfer reactions, influencing redox processes within cells. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating biological pathways .
Comparison with Similar Compounds
Similar compounds to 2(1H)-Pyridinone, 4-(4-nitrophenyl)-6-phenyl- include:
4-Nitrophenol: Shares the nitrophenyl group but lacks the pyridinone and phenyl substitutions.
2,4-Dinitrophenylhydrazine: Contains multiple nitro groups and is used in different chemical contexts.
Properties
CAS No. |
131081-22-6 |
|---|---|
Molecular Formula |
C17H12N2O3 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-6-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C17H12N2O3/c20-17-11-14(12-6-8-15(9-7-12)19(21)22)10-16(18-17)13-4-2-1-3-5-13/h1-11H,(H,18,20) |
InChI Key |
KIVAKECOEBTUCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide](/img/structure/B14273057.png)

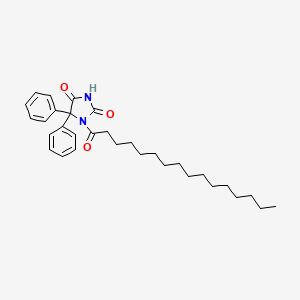
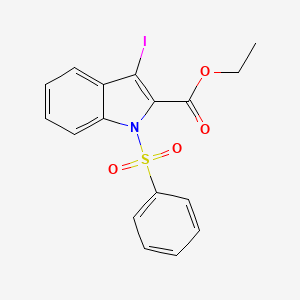
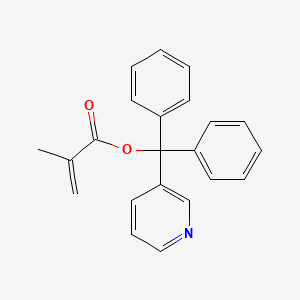
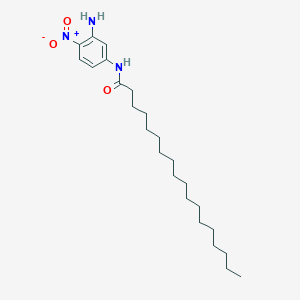
![4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride](/img/structure/B14273099.png)
![1,3-Oxathiolan-5-one, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14273105.png)


